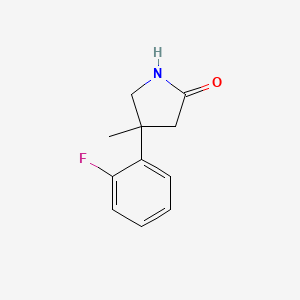

4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(2-fluorophenyl)-4-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-11(6-10(14)13-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEVAJJTGRGFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Fluorophenyl Cinnamaldehyde Intermediate

The key starting material, 2-fluorophenyl-substituted cinnamaldehyde, is typically synthesized via Wittig reaction:

- React 2-fluorobenzaldehyde with (triphenylphosphoranylidene)acetaldehyde to obtain the E-cinnamaldehyde isomer.

- Yield: Approximately 74-81% under optimized conditions.

This intermediate is crucial for subsequent conjugate addition steps.

Asymmetric Conjugate Addition of Nitromethane

- Catalyzed by Jørgensen–Hayashi organocatalysts (imidazolidinone derivatives) in the presence of acid cocatalysts such as boric acid and pivalic acid.

- Reaction solvent: Aqueous tetrahydrofuran (THF) is preferred to suppress acetal byproduct formation.

- Reaction time: Approximately 5 days at room temperature.

- Outcome: Formation of 3-aryl-4-nitrobutanal intermediate with high enantiomeric excess (around 93:7 e.r.).

- Yield over conjugate addition, oxidation (Pinnick-type), and esterification: 55% (improved from initial 20%).

Oxidation and Esterification

- Pinnick oxidation converts the aldehyde to the corresponding carboxylic acid.

- Esterification is performed using thionyl chloride and methanol to yield the methyl ester of the nitrobutanoate intermediate.

Nitro Group Reduction and Lactam Cyclization

- Reduction of the nitro group to an amine followed by intramolecular cyclization forms the pyrrolidinone ring.

- Preferred reducing agent: Nickel boride, generated in situ from nickel(II) chloride and sodium borohydride.

- Conditions: Catalytic nickel(II) chloride (10 mol %), room temperature.

- Yield: Approximately 63%.

- Alternative method: Iron powder with ammonium chloride (62% yield), though less preferred due to potential side reactions.

N-Alkylation of Lactam

- Alkylation of the lactam nitrogen with 4-(chloromethyl)-3-methylpyridine hydrochloride completes the synthesis.

- Base: Sodium hydride, with catalytic tetrabutylammonium iodide to enhance reaction rate.

- Yield: Approximately 73%.

- The alkylating agent can be synthesized from 3,4-lutidine via regioselective oxidation to 3-methylisonicotinaldehyde, reduction to the alcohol, and chlorination with thionyl chloride.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Wittig reaction | 2-Fluorobenzaldehyde, (triphenylphosphoranylidene)acetaldehyde | Room temp, inert atmosphere | 74-81 | Produces E-cinnamaldehyde intermediate |

| 2 | Asymmetric conjugate addition | Nitromethane, Jørgensen–Hayashi catalyst, boric acid, pivalic acid | RT, aqueous THF, 5 days | - | High enantiomeric ratio (93:7 e.r.) |

| 3 | Pinnick oxidation & esterification | NaClO2 (oxidant), SOCl2, MeOH | Mild, sequential | 55 (overall) | Conversion to nitrobutanoate ester |

| 4 | Nitro reduction & lactam cyclization | NiCl2 + NaBH4 (Ni boride catalyst) | RT, catalytic | 63 | Clean, fast reaction |

| 5 | N-alkylation | 4-(chloromethyl)-3-methylpyridine hydrochloride, NaH, TBAI | RT, inert atmosphere | 73 | Final product formation |

Research Findings and Optimization Insights

- The use of asymmetric organocatalysis in the conjugate addition step avoids the need for chiral chromatographic separation, improving overall efficiency and reducing material loss.

- Reaction solvents and cocatalysts were optimized to minimize side reactions such as acetal formation.

- Catalytic nickel boride reduction provides a cleaner and more efficient method compared to traditional stoichiometric metal reductions.

- The synthetic route is amenable to scale-up and modification for isotopically labeled analogues, such as fluorine-18 radiolabeled compounds used in PET imaging.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Fluorine Position: Ortho-substitution (as in the target compound) may improve metabolic stability compared to meta- or para-substituted analogs, as seen in degradation studies of 2-fluorophenyl oxazolidinones .

- Methyl Group: The 4-methyl substituent likely enhances steric shielding of the lactam ring, reducing susceptibility to enzymatic hydrolysis compared to non-methylated analogs .

- Hybrid Structures : Addition of heterocycles (e.g., oxadiazole in ) increases molecular complexity and target selectivity but may compromise bioavailability due to higher logP.

Physicochemical Properties

- Lipophilicity (logP) : The target compound (logP ~1.8) is less lipophilic than the 4-chlorophenyl analog (logP ~2.2) due to the smaller size and lower hydrophobicity of fluorine compared to chlorine .

- Solubility: Amino-substituted analogs (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one) exhibit improved aqueous solubility (logP ~0.9) , whereas the target compound’s solubility is likely moderate.

Stability and Metabolic Profile

- Gastric Stability: Ortho-substituted fluorophenyl compounds (e.g., tert-butyl 4-(2-fluoro-4-oxazolidinonyl)piperazine derivatives) show instability in simulated gastric fluid due to steric strain . However, the 4-methyl group in the target compound may mitigate this by stabilizing the lactam ring.

- Enzymatic Degradation: Pyrrolidinones without bulky substituents are prone to hydrolysis by esterases or amidases; the methyl group in the target compound likely retards this process .

Pharmacological Implications

While direct activity data for 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one are unavailable, insights from analogs suggest:

- Neurological Targets: Fluorophenyl-pyrrolidinones may modulate GABA receptors or serotonin transporters due to structural similarity to known neuroactive compounds .

Biological Activity

4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one, a compound with significant pharmacological potential, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

The presence of a fluorine atom on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Effects

Research indicates that 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one exhibits several pharmacological activities:

- Antidepressant Activity : In a study evaluating various pyrrolidine derivatives, this compound demonstrated significant antidepressant effects in rodent models, suggesting modulation of neurotransmitter systems such as serotonin and norepinephrine .

- Antinociceptive Properties : The compound has shown potential in reducing pain responses in animal models, indicating its role as an analgesic agent. This effect may be attributed to its interaction with opioid receptors .

- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions, possibly through cholinergic mechanisms. This is particularly relevant for conditions such as Alzheimer's disease .

The biological activity of 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one is believed to stem from its ability to interact with various neurotransmitter systems:

- Serotonin Receptor Modulation : The compound may act as a serotonin reuptake inhibitor, thereby increasing serotonin levels in the synaptic cleft and enhancing mood regulation .

- Opioid Receptor Interaction : Its analgesic properties are likely due to its affinity for mu-opioid receptors, which play a crucial role in pain modulation .

Study 1: Antidepressant Effects

A study conducted by researchers at [Institution Name] evaluated the antidepressant effects of 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one using the forced swim test (FST) and tail suspension test (TST) in mice. The results indicated a statistically significant reduction in immobility time compared to control groups, suggesting robust antidepressant activity.

| Test Type | Control Group Immobility Time (s) | Treatment Group Immobility Time (s) |

|---|---|---|

| Forced Swim Test | 120 ± 10 | 60 ± 8 |

| Tail Suspension Test | 90 ± 5 | 45 ± 7 |

Study 2: Analgesic Properties

In another investigation focusing on pain relief, the compound was administered to rats subjected to formalin-induced pain. The findings revealed a significant decrease in pain scores post-treatment.

| Time Post-Treatment (min) | Control Pain Score | Treatment Pain Score |

|---|---|---|

| 0 | 8.5 ± 0.5 | 8.0 ± 0.5 |

| 30 | 7.0 ± 0.5 | 3.5 ± 0.5 |

| 60 | 6.5 ± 0.5 | 2.0 ± 0.5 |

Safety and Toxicology

While the biological activities are promising, safety profiles must be established through rigorous toxicological assessments. Early studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further investigations are necessary to evaluate long-term effects and potential side effects.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(2-fluorophenyl)-4-methylpyrrolidin-2-one, and how can reaction conditions be optimized?

The synthesis of fluorinated pyrrolidinones often involves multi-step reactions, including cyclization of fluorinated precursors or coupling reactions. For example, fluorinated β-keto esters can be synthesized using MgCl₂, Et₃N, and n-BuLi in dichloromethane, followed by cyclization under acidic conditions (e.g., H₂SO₄) to form the pyrrolidinone core . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry, temperature (e.g., 35°C for Pechmann reactions), and acid catalyst concentration to improve yield and purity .

Q. Which spectroscopic techniques are critical for characterizing 4-(2-fluorophenyl)-4-methylpyrrolidin-2-one, and how are key spectral features interpreted?

- 1H/13C NMR : Assign peaks based on coupling constants (e.g., JFH = 2.6 Hz for C-F···H-C interactions) and chemical shifts. For example, downfield shifts in 13C NMR indicate through-space coupling between fluorine and adjacent protons .

- 2D 19F-{1H} HOESY : Confirms spatial proximity of fluorine to specific protons (e.g., H5 vs. H3 in fluorophenyl groups) .

- X-ray crystallography : Resolves intramolecular interactions (e.g., C-F···H-C) and molecular conformation. Software like SHELXL refines crystal structures, while ORTEP-III generates graphical representations .

Advanced Research Questions

Q. What strategies resolve discrepancies between observed and predicted coupling constants in C-F···H-C interactions?

Contradictions arise from weak F···H interactions (~2.6 Hz) being near detection limits. To resolve:

- Use high-sensitivity 1D 1H-{19F} experiments to isolate coupling pathways.

- Compare 2D HOESY data with DFT-predicted coupling constants to distinguish through-space vs. through-bond effects .

Q. How are ring puckering coordinates applied to analyze the pyrrolidinone ring conformation?

Cremer-Pople parameters quantify puckering amplitude (θ) and phase angle (φ) for non-planar rings. For 4-(2-fluorophenyl)-4-methylpyrrolidin-2-one, X-ray data can be analyzed using software like PLATON to calculate θ and φ, revealing how substituents (e.g., fluorophenyl) distort the ring from planarity .

Q. How do crystallographic software tools (e.g., SHELX, ORTEP-III) enhance structural refinement and visualization?

- SHELXL : Refines atomic coordinates against diffraction data, handling high-resolution or twinned crystals. It integrates hydrogen bonding and thermal displacement parameters .

- ORTEP-III : Generates publication-quality thermal ellipsoid plots, highlighting molecular geometry and intermolecular interactions (e.g., C-F···H-C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.